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Compound of Interest

Compound Name:
ethyl 3-(3,4-

dihydroxyphenyl)propanoate

Cat. No.: B1329750 Get Quote

An In-depth Technical Guide to Ethyl 3-(3,4-
dihydroxyphenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl 3-(3,4-dihydroxyphenyl)propanoate, a derivative of the naturally occurring

dihydrocaffeic acid, is a molecule of significant interest in the fields of pharmacology and

medicinal chemistry. Its structural similarity to other well-studied phenolic compounds, such as

caffeic acid phenethyl ester (CAPE) and hydroxytyrosol, suggests a potential for valuable

biological activities, including antioxidant and anti-inflammatory properties. This technical guide

provides a comprehensive overview of the known physical and chemical properties of ethyl 3-
(3,4-dihydroxyphenyl)propanoate, alongside detailed experimental protocols for its synthesis

and analysis, and an exploration of its potential biological signaling pathways based on current

scientific understanding of related molecules.

Core Physical and Chemical Properties
Quantitative data for ethyl 3-(3,4-dihydroxyphenyl)propanoate is summarized in the table

below. It is important to note that while some data is available for the specific compound, other
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values are estimated based on structurally similar molecules due to a lack of direct

experimental data.

Property Value Source

IUPAC Name
Ethyl 3-(3,4-

dihydroxyphenyl)propanoate
[1]

Synonyms

Ethyl 3-(3,4-

dihydroxyphenyl)propionate,

Benzenepropanoic acid, 3,4-

dihydroxy-, ethyl ester

[1]

CAS Number 3967-57-5 [1]

Molecular Formula C₁₁H₁₄O₄ [1]

Molecular Weight 210.23 g/mol [1]

Melting Point Not available

Boiling Point Not available

Solubility

Expected to be soluble in

organic solvents like ethanol,

ether, and chloroform; poorly

soluble in water.

LogP 1.85 [1]

Spectroscopic Data Analysis
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of ethyl 3-
(3,4-dihydroxyphenyl)propanoate. While a comprehensive public database of spectra for this

specific molecule is not readily available, the expected spectral characteristics can be inferred

from its structure and comparison with related compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is

expected to show characteristic signals for the ethyl group (a triplet and a quartet), the

protons of the propanoate chain (two triplets), and the aromatic protons on the
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dihydroxyphenyl ring. The chemical shifts and splitting patterns of the aromatic protons

would confirm the 1,2,4-substitution pattern.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum

would display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl

group, the aliphatic carbons of the propanoate chain, and the six carbons of the aromatic

ring. The chemical shifts of the aromatic carbons would be influenced by the hydroxyl

substituents.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular

weight of the compound. The fragmentation pattern would likely show losses of the ethoxy

group and parts of the propanoate chain, providing further structural information.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands

for the hydroxyl (O-H) groups (a broad band around 3300 cm⁻¹), the carbonyl (C=O) group

of the ester (a strong band around 1735 cm⁻¹), and C-O stretching vibrations.

Experimental Protocols
Due to the limited availability of specific experimental protocols for ethyl 3-(3,4-
dihydroxyphenyl)propanoate, the following methodologies are based on established

procedures for the synthesis and analysis of structurally similar phenolic compounds and

esters.

Synthesis Protocol: Esterification of 3-(3,4-
dihydroxyphenyl)propanoic acid
This protocol describes a standard Fischer esterification method.

Materials:

3-(3,4-dihydroxyphenyl)propanoic acid

Absolute ethanol

Concentrated sulfuric acid (catalyst)
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Anhydrous sodium sulfate

Sodium bicarbonate solution (5%)

Ethyl acetate

Brine

Procedure:

In a round-bottom flask, dissolve 3-(3,4-dihydroxyphenyl)propanoic acid in an excess of

absolute ethanol.

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

Reflux the mixture for several hours (reaction progress can be monitored by thin-layer

chromatography).

After cooling to room temperature, neutralize the excess acid with a saturated sodium

bicarbonate solution.

Extract the aqueous layer with ethyl acetate.

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous sodium sulfate and filter.

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-(3,4-
dihydroxyphenyl)propanoate.

Purify the crude product by column chromatography on silica gel using a suitable solvent

system (e.g., a gradient of ethyl acetate in hexane).

Analytical Protocol: High-Performance Liquid
Chromatography (HPLC)
This method provides a general guideline for the analysis of ethyl 3-(3,4-
dihydroxyphenyl)propanoate.[1]
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Instrumentation:

HPLC system with a UV detector

C18 reverse-phase column

Mobile Phase:

A gradient of acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric

acid or formic acid for MS compatibility).[1]

Procedure:

Prepare a standard solution of the purified compound of known concentration.

Inject the standard and sample solutions into the HPLC system.

Monitor the elution at a suitable wavelength (e.g., 280 nm) based on the UV absorbance of

the dihydroxyphenyl chromophore.

The retention time and peak area can be used for qualitative and quantitative analysis,

respectively.

Biological Activities and Signaling Pathways
The biological activities of ethyl 3-(3,4-dihydroxyphenyl)propanoate have not been

extensively studied directly. However, based on its structural similarity to well-researched

compounds like Caffeic Acid Phenethyl Ester (CAPE) and Hydroxytyrosol, it is hypothesized to

possess significant antioxidant and anti-inflammatory properties. These activities are likely

mediated through the modulation of key cellular signaling pathways.

Antioxidant Activity
The catechol (3,4-dihydroxy) moiety is a well-known pharmacophore responsible for potent

antioxidant activity. It can act as a radical scavenger, donating hydrogen atoms to neutralize

reactive oxygen species (ROS) and thereby mitigating oxidative stress.[2][3]

Anti-inflammatory Activity
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The anti-inflammatory effects of similar phenolic compounds are often attributed to their ability

to modulate inflammatory signaling pathways. The NF-κB and Nrf2 pathways are key

regulators of inflammation and the antioxidant response.

NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a

central role in regulating the expression of pro-inflammatory genes. In resting cells, NF-κB is

sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-

inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the

nucleus and activate the transcription of target genes, including those for inflammatory

cytokines. Compounds like CAPE have been shown to inhibit NF-κB activation.[2][4]

Nrf2 Signaling Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription

factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1

(Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic

compounds, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In

the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of its

target genes, upregulating their expression and enhancing the cellular antioxidant defense.[2]

[5]

Based on the known mechanisms of related compounds, the following diagram illustrates the

potential signaling pathways through which ethyl 3-(3,4-dihydroxyphenyl)propanoate may

exert its antioxidant and anti-inflammatory effects.
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Potential Antioxidant and Anti-inflammatory Signaling Pathways
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Potential signaling pathways of Ethyl 3-(3,4-dihydroxyphenyl)propanoate.
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Conclusion
Ethyl 3-(3,4-dihydroxyphenyl)propanoate is a promising molecule with potential therapeutic

applications stemming from its likely antioxidant and anti-inflammatory properties. While further

research is needed to fully characterize its physical, chemical, and biological profile, this guide

provides a solid foundation for researchers and drug development professionals. The provided

experimental protocols, though based on related compounds, offer a starting point for synthesis

and analysis. The exploration of the potential involvement of the NF-κB and Nrf2 signaling

pathways highlights key areas for future investigation into the mechanism of action of this and

similar phenolic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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